molecular formula C20H22N6O2S B12247488 3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12247488
M. Wt: 410.5 g/mol
InChI Key: GDTHUKCUCHFRQA-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a diazepane ring and a benzothiazole moiety. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

3-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H22N6O2S/c1-14-13-19(26-18(21-14)12-15(2)22-26)24-8-5-9-25(11-10-24)20-16-6-3-4-7-17(16)29(27,28)23-20/h3-4,6-7,12-13H,5,8-11H2,1-2H3

InChI Key

GDTHUKCUCHFRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C

Origin of Product

United States

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